molecular formula C10H12N2O3 B12906042 3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine CAS No. 40795-02-6

3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine

Cat. No.: B12906042
CAS No.: 40795-02-6
M. Wt: 208.21 g/mol
InChI Key: GCFFSSQJMFZPCE-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine ( 5349-33-7) is a nitrogen-oxygen heterocycle of significant interest in organic and medicinal chemistry research. This compound belongs to the oxazolidine class, five-membered rings known for their versatility as synthetic intermediates and building blocks for more complex molecular architectures . Oxazolidines are traditionally synthesized via the condensation of 2-aminoalcohols with aldehydes or ketones, a method that allows for the incorporation of chiral centers when chiral amino alcohols are employed . The presence of the electron-withdrawing 4-nitrophenyl substituent at the 2-position of the oxazolidine ring makes this compound a particularly valuable substrate for investigating chemical transformations, including ring-opening reactions and recyclizations, which can lead to the synthesis of other valuable nitrogen-containing heterocycles such as aziridines . Researchers utilize this and related oxazolidine derivatives as performance modifiers in polymer science and as key intermediates in the development of novel compounds with potential biological activity . As a fine chemical, it is supplied with a guaranteed level of purity to ensure consistency and reliability in experimental results. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40795-02-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-methyl-2-(4-nitrophenyl)-1,3-oxazolidine

InChI

InChI=1S/C10H12N2O3/c1-11-6-7-15-10(11)8-2-4-9(5-3-8)12(13)14/h2-5,10H,6-7H2,1H3

InChI Key

GCFFSSQJMFZPCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving the 1,3 Oxazolidine Core

Elucidation of Reaction Pathways in Oxazolidine (B1195125) Formation

The formation of the oxazolidine ring is a fundamental process, typically achieved through the condensation of an amino alcohol with an aldehyde or ketone, or via cycloaddition reactions. The substitution pattern, including the electron-withdrawing nitro group on the phenyl ring and the methyl group on the nitrogen atom of 3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine , significantly influences the kinetics, thermodynamics, and selectivity of these reactions.

The synthesis of 1,3-oxazolidines is commonly achieved through the cyclocondensation reaction of an amino alcohol with an aldehyde. In the case of This compound , this would involve the reaction of N-methylaminoethanol with 4-nitrobenzaldehyde (B150856). The reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization through dehydration.

Studies on similar systems have shown that this condensation can be facilitated under mild conditions. For instance, research has demonstrated that purging a mixture of an aldehyde and an N-methyl aminoethanol with air, which can form acidic species, is sufficient to catalyze the reaction, often without the need for external heating. scirp.org The use of microwave irradiation can further accelerate the process, leading to excellent yields in minutes. scirp.org The thermodynamics of the reaction are generally favorable due to the formation of a stable five-membered ring and the removal of a water molecule, which drives the equilibrium toward the product.

ReactantsCatalyst/ConditionsProductYield
Hydrocinnamaldehyde, N-methylaminoethanolAir purge, THF3-Methyl-2-phenethyloxazolidineHigh
Various aldehydes, N-methyl aminopropanolAir purge, Microwave (50°C, 30 min)OxazinanesExcellent
Various aldehydes, N-methyl aminoethanolAir purge, Microwave (50°C, 30 min)OxazolidinesExcellent
This table presents data on the synthesis of oxazolidines and related compounds under mild, air-promoted conditions, illustrating a modern approach to cyclocondensation. scirp.org

The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction for constructing five-membered heterocycles, including the oxazolidine ring. wikipedia.orgresearchgate.net This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, which can be a carbonyl compound. wikipedia.orgnih.govnih.gov Azomethine ylides, which are transient species, can be generated in situ and react with aldehydes or ketones to yield oxazolidines. nih.govnih.gov

The chemo-, regio-, and stereoselectivity of these cycloadditions are critical and are influenced by electronic and steric factors of both the dipole and the dipolarophile. rsc.orgnih.gov

Chemoselectivity: In reactions with bifunctional molecules, the 1,3-dipole must selectively react with one functional group over another. For instance, studies on nitrone cycloadditions to cyanoalkenes show that coordination to a metal center can influence whether the addition occurs at the C≡N or C=C bond. nih.gov

Regioselectivity: The orientation of the dipole relative to the dipolarophile determines the substitution pattern of the resulting heterocycle. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. wikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net For nitrone additions to alkenes, steric effects and the electronic nature of substituents can dictate the formation of one regioisomer over another. rsc.orgnih.gov DFT studies have shown that in some cases, regioselectivity is governed by steric effects rather than local electronic interactions. mdpi.com

Stereoselectivity: The stereochemistry of the dipolarophile is generally retained in the product due to the concerted nature of the reaction. diva-portal.org The formation of specific diastereomers (e.g., endo vs. exo) is dependent on the transition state geometries, which can be influenced by substituents on the reactants. elsevierpure.com For example, in the reaction of prochiral nitrones with piperine, the stereoselectivity was strongly dependent on the steric hindrance of the nitrone. rsc.org

Nitrone Substituent (R)DipolarophileSelectivity OutcomeReference
PhenylPhenylcyanoalkeneFavors addition to C≡N over C=C nih.gov
HPhenylcyanoalkeneFavors addition to C=C over C≡N nih.gov
CF3PiperineHigh stereoselectivity (trans major product) rsc.org
MethylPiperineForms two regioisomeric cycloadducts rsc.org
This table illustrates how substituents on reactants influence the selectivity of 1,3-dipolar cycloaddition reactions, based on studies of related systems.

Reactive Intermediates in Oxazolidine Chemistry

The chemistry of oxazolidines is often dictated by the formation of reactive intermediates upon ring opening. These intermediates are central to key transformations such as Mannich reactions and further functionalization of the heterocyclic core.

Oxazolidines, particularly those derived from aldehydes like This compound , can serve as precursors to N-acyliminium ions. In the presence of acidic reagents (e.g., Lewis acids or chlorosilanes) under aprotic conditions, the oxazolidine ring can open to form a highly reactive N-acyliminium ion. researchgate.netresearchgate.net This electrophilic species is central to the Mannich reaction, a fundamental carbon-carbon bond-forming process. researchgate.net

OxazolidineNucleophileReagentProduct TypeYieldReference
3-Methyl-1,3-oxazolidine2-MethylfuranTrichloromethylsilaneAminoalkylated furanGood researchgate.net
3,4-Dimethyl-5-phenyloxazolidine1-Ethyl-1-trimethylsilyloxy-prop-1-eneDichlorodimethylsilaneβ-Amino ketoneGood researchgate.net
3-Methyl-1,3-oxazolidineIndoleDichlorodimethylsilaneAminoalkylated indole66% researchgate.net
This table provides examples of Mannich reactions involving oxazolidine-derived reactive intermediates with various nucleophiles. researchgate.net

While specific studies on the bromocarbamation of This compound are not prevalent, the general mechanism provides insight into a potential transformation pathway for related structures. The formation of epoxy oxazolidines can be achieved through the treatment of α-alkenyl N-Boc oxazolidines with N-bromosuccinimide (NBS). This reaction proceeds via a completely stereoselective bromocyclocarbamation. wikipedia.org The resulting epoxy oxazolidines are valuable chiral intermediates that can undergo further reactions, such as nucleophilic ring-opening, in a highly regioselective manner to produce chiral β-amino alcohols. wikipedia.org The regioselectivity of both the initial cyclization and the subsequent epoxide cleavage is believed to be controlled by the positive charge distribution at the electrophilic centers. wikipedia.org

Catalytic Mechanisms and Their Impact on Oxazolidine Transformations

Catalysis plays a pivotal role in the synthesis and transformation of oxazolidines, often enabling higher yields, improved selectivity, and milder reaction conditions. A variety of catalytic systems have been developed for reactions involving the oxazolidine core.

For the synthesis of oxazolidines, chiral magnesium phosphate (B84403) catalysts have been employed in a one-pot process involving the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. organic-chemistry.org Palladium complexes are also widely used, for instance, in the N-arylation of 2-oxazolidinones with aryl bromides and in the decarboxylative cycloaddition of vinylethylene carbonates with imines to yield 4-vinyloxazolidines with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org

Other notable catalytic systems include:

Tetraarylphosphonium salts , which act as bifunctional Brønsted acid/halide ion catalysts for the [3+2] coupling of epoxides and isocyanates to form oxazolidinones. organic-chemistry.org

Silver catalysts (e.g., AgOTf), which promote tandem olefin isomerization and intramolecular hydroamination to produce various N-heterocycles, including oxazolidines, with high chemo- and regioselectivity. organic-chemistry.org

Iron porphyrin Lewis acids , which catalyze the cycloaddition of aziridines with aldehydes to give oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org

These catalytic methods highlight the diverse strategies available to control the reactivity and stereochemical outcome of reactions involving the oxazolidine scaffold.

Ligand-Accelerated Catalysis with Oxazolidine-Derived Ligands

Ligand-accelerated catalysis (LAC) is a phenomenon where the rate of a metal-catalyzed reaction is significantly increased by the presence of a ligand. chinesechemsoc.orgprinceton.edu This effect is crucial in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity. chinesechemsoc.org Chiral 1,3-oxazolidines have emerged as a versatile class of ligands for a wide range of asymmetric transformations due to their rigid and tunable structures. rsc.orgacs.org

The oxazolidine framework can be readily synthesized from a variety of easily accessible amino alcohols, allowing for the modular creation of a diverse set of chiral ligands. rsc.org These ligands have been successfully employed in reactions such as asymmetric alkylations, alkynylations, allylic alkylations, cycloadditions, and aldol (B89426) reactions. rsc.org

For instance, chiral oxazolidines can act as precursors to N-heterocyclic carbene (NHC) ligands. nih.gov Well-defined chiral copper(I) and gold(I) hydroxyalkyl NHC complexes have been synthesized from oxazolidines and have demonstrated excellent performance in asymmetric conjugate addition and allylic alkylation reactions, achieving high regio- and enantioselectivities (up to 99% ee). nih.gov The oxazolidine itself, even without forming a stable carbene complex, can participate in catalysis.

Pyridine-oxazoline (PyOx) ligands are another important class of oxazolidine-derived ligands that have gained prominence in asymmetric catalysis. rsc.org Although designed earlier than other popular ligands like bisoxazolines and phosphine-oxazolines, their unique properties have only been more recently appreciated, leading to the development of new and efficient asymmetric methodologies. rsc.org

The effectiveness of these oxazolidine-derived ligands stems from their ability to form stable chiral metal complexes where the stereochemical information from the ligand is efficiently transferred to the product. The rigidity of the oxazolidine ring helps in creating a well-defined chiral environment around the metal center.

Table 2: Applications of Chiral Oxazolidine-Derived Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeKey FindingReference
Hydroxyalkyl-NHC precursorCopper(I), Gold(I)Conjugate Addition, Allylic AlkylationHigh regio- and enantioselectivities (up to 99% ee) nih.gov
Pyridine-oxazoline (PyOx)VariousVarious asymmetric reactionsDevelopment of new and efficient methodologies rsc.org
General Chiral OxazolidinesVariousAlkylations, Cycloadditions, Aldol reactionsVersatile and effective ligands for asymmetric synthesis rsc.org

Ring-Opening and Ring-Closing Reaction Dynamics of the 1,3-Oxazolidine Ring

The 1,3-oxazolidine ring is susceptible to ring-opening reactions, typically through hydrolysis or under acidic or basic conditions. The dynamics of these reactions are influenced by the substituents on the ring. The formation of the oxazolidine ring is a reversible process, often involving the condensation of a β-amino alcohol with an aldehyde or ketone. nih.govnih.gov

The mechanism of ring-opening often proceeds through the formation of an iminium ion intermediate. nih.govacs.org For example, in the condensation of 2-hydroxymethylpiperidine with various aldehydes to form oxazolidines, NMR studies support the involvement of an iminium intermediate rather than an enamine intermediate. nih.gov

The hydrolysis of oxazolidines can be influenced by solvent and buffer conditions. Studies on the hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine, formed from the condensation of ephedrine (B3423809) and benzaldehyde (B42025), show it to be an acid-catalyzed reversible reaction. researchgate.net The kinetics of the ring-opening of oxazolinones, a related class of compounds, in aqueous dioxane mixtures have been shown to be entropy-controlled, with solute-solvent interactions playing a significant role. researchgate.net

Tandem ring-opening/ring-closing reactions of N-alkynyl-2-oxazolidinones have been developed to synthesize 2-oxazolines. researchgate.net This process, promoted by a base like potassium carbonate, is operationally simple and proceeds under ambient conditions without the need for a transition metal catalyst. researchgate.net This demonstrates the synthetic utility of the dynamic nature of the oxazolidine ring system.

In the case of This compound , the electron-withdrawing 4-nitrophenyl group at the 2-position would make the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack, facilitating ring-opening. The stability of the resulting iminium ion would also be a key factor in the reaction dynamics. The ring-opening can be a crucial step in various synthetic transformations, leading to the formation of other heterocyclic systems or functionalized open-chain compounds. For example, the stereospecific isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines proceeds via a ring-opening mechanism. mdpi.com

Stereochemical Control and Asymmetric Synthesis of 3 Methyl 2 4 Nitrophenyl 1,3 Oxazolidine Derivatives

Diastereoselective Strategies in Oxazolidine (B1195125) Synthesis

Diastereoselective synthesis aims to favor the formation of one diastereomer over all other possibilities. In the context of 3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine derivatives, this often involves the use of existing stereocenters within the starting materials or the introduction of chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions.

Substrate-controlled diastereoselection leverages the inherent chirality of the starting materials to influence the stereochemical course of a reaction. In the synthesis of oxazolidine rings, 1,3-dipolar cycloaddition reactions are a powerful tool. mdpi.comnih.gov These reactions involve the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which can be an aldehyde or ketone. mdpi.comnih.gov When chiral substrates are used, the existing stereocenters can direct the approach of the reactants, leading to the preferential formation of one diastereomer.

For instance, the reaction of a chiral amino alcohol with an aldehyde can generate a chiral azomethine ylide. The subsequent cycloaddition of this ylide with another aldehyde molecule can proceed with high diastereoselectivity, dictated by the stereochemistry of the initial amino alcohol. mdpi.com The steric and electronic properties of the substituents on the chiral substrate play a crucial role in determining the facial selectivity of the cycloaddition, thereby controlling the relative configuration of the newly formed stereocenters in the resulting oxazolidine ring.

A notable example involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds. The reaction can be highly diastereoselective, affording predominantly one stereoisomer of the oxazolidine product. mdpi.com The stereochemical outcome is often rationalized by considering the transition state geometries, where steric interactions are minimized.

Table 1: Examples of Substrate-Controlled Diastereoselective Cycloadditions

Reactant 1 (Chiral)Reactant 2Reaction TypeMajor DiastereomerReference
Azomethine ylide from 5-(S)-phenylmorpholine-2-oneAromatic aldehyde1,3-Dipolar CycloadditionBicyclic oxazolidine mdpi.com
Azomethine ylide from L-proline alkyl estersAromatic aldehyde1,3-Dipolar CycloadditionOxazolidine mdpi.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in asymmetric synthesis, including aldol (B89426) reactions, alkylations, and Michael additions. wikipedia.orgresearchgate.netrsc.org These auxiliaries are typically derived from readily available chiral amino alcohols. researchgate.net

In the context of synthesizing derivatives of this compound, a chiral oxazolidinone auxiliary can be acylated, and the resulting N-acyl oxazolidinone can undergo diastereoselective enolate reactions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face. wikipedia.org This strategy allows for the creation of new stereocenters with a high degree of control. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.orgbath.ac.uk

Similarly, chiral oxazolidine frameworks themselves can act as auxiliaries. researchgate.net By incorporating a chiral oxazolidine moiety into a substrate, it is possible to direct the stereoselectivity of reactions at other sites within the molecule. The defined conformation of the oxazolidine ring and the steric hindrance provided by its substituents can influence the trajectory of incoming reagents, leading to a diastereomerically enriched product. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryKey FeatureTypical ApplicationReference
Evans' OxazolidinonesSteric hindrance from substituents at C4 and C5Asymmetric aldol reactions, alkylations wikipedia.orgresearchgate.net
CamphorsultamRigid bicyclic structureAsymmetric Michael additions, Claisen rearrangements wikipedia.org
PseudoephedrineDirects alkylation via a chelated intermediateAsymmetric alkylation of amides wikipedia.org

Enantioselective Synthesis of 1,3-Oxazolidines

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, which create a chiral environment for the reaction to occur.

Chiral catalysts derived from oxazolidine-containing structures have emerged as powerful tools in asymmetric synthesis. For instance, chiral copper complexes with ligands derived from oxazolidines have shown excellent performance in asymmetric conjugate addition and allylic alkylation reactions, achieving high enantioselectivity (up to 99% ee). kaust.edu.sanih.gov

Nitrene and carbene transfer reactions are valuable methods for C-N and C-C bond formation, respectively. Chiral catalysts can control the enantioselectivity of these transformations. While direct examples involving this compound are not explicitly detailed in the provided search results, the principles of using chiral catalysts for such reactions are well-established. For example, chiral spiro phosphoric acids have been developed as proton-transfer shuttle catalysts for carbene insertion reactions, leading to high yields and enantioselectivities. rsc.org Similarly, cobalt-mediated nitrene transfer reactions have been developed for the synthesis of nitrogen-containing heterocycles. nih.gov The development of chiral ligands for these metal catalysts is crucial for achieving high levels of asymmetric induction.

The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate-catalyzed O-H and N-H carbene insertion highlights the potential of these methods for creating complex molecules with nitrogen-containing heterocycles. researchgate.net

Palladium-catalyzed carboamination is a powerful method for the synthesis of nitrogen-containing heterocycles. nih.gov The intramolecular version of this reaction, involving an alkene tethered to an amine, can lead to the formation of pyrrolidines and other related structures. Achieving enantioselectivity in these transformations has been a significant challenge.

Recent advances have demonstrated that the use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst can induce asymmetry in carboamination reactions, leading to enantiomerically enriched products. nih.gov The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov The chiral ligand environment around the palladium center dictates the facial selectivity of this insertion, thereby controlling the absolute stereochemistry of the newly formed stereocenter. While the provided results focus on pyrrolidine (B122466) synthesis, the principles of asymmetric induction in palladium-catalyzed carboamination could potentially be applied to the synthesis of chiral oxazolidine derivatives.

Control over Regioselectivity and Stereoselectivity in Complex Synthetic Transformations

In the synthesis of complex molecules, controlling both regioselectivity (where a reaction occurs) and stereoselectivity (how a reaction occurs in 3D space) is critical. For this compound derivatives, this control is essential for building more elaborate structures.

For example, in [3+2] cycloaddition reactions of azadienes with haloalcohols, high regioselectivity has been achieved in the synthesis of spiro-oxazolidines without the need for a transition metal catalyst. nih.gov The choice of substituents on the azadiene can influence the yield of the reaction. nih.gov Similarly, 1,3-dipolar cycloaddition reactions of 4-methylene-2-oxazolidinones with benzonitrile (B105546) oxide proceed with high regioselectivity to form spiro heterocycles. researchgate.net

In transformations involving chiral auxiliaries, the choice of the auxiliary and the reaction conditions can determine both the regioselectivity and the stereoselectivity. For instance, in Lewis acid-mediated additions of titanium enolates from chiral N-acyl thiazolidinethiones to acetals, the choice of the chiral auxiliary and protecting groups dictates the stereochemical outcome. orgsyn.org This level of control is crucial for the modular synthesis of different diastereomers of a target molecule. orgsyn.org

Applications of 3 Methyl 2 4 Nitrophenyl 1,3 Oxazolidine and Its Analogs in Advanced Organic Synthesis

Role as Chiral Building Blocks and Precursors in Total Synthesis

The inherent chirality of many 1,3-oxazolidine derivatives, often derived from readily available chiral amino alcohols, makes them attractive starting materials for the synthesis of complex molecules with defined stereochemistry. The oxazolidine (B1195125) ring serves as a protective group for the 1,2-amino alcohol functionality and as a template to control the stereochemical outcome of subsequent reactions.

Synthesis of Enantiopure β-Amino Alcohols and Other Chiral Intermediates

A primary application of chiral 2-substituted-1,3-oxazolidines is their role as precursors to enantiopure β-amino alcohols. The oxazolidine ring can be cleaved under various conditions to unmask the amino and hydroxyl groups. This strategy is particularly useful as the stereocenters established in the oxazolidine ring are transferred to the final amino alcohol product.

The general approach involves the synthesis of a chiral oxazolidine, often from a chiral amino alcohol and an aldehyde. Subsequent modifications at other positions of the molecule can be performed before the reductive or hydrolytic cleavage of the oxazolidine ring. For instance, the reduction of N-acylated oxazolidines with suitable reducing agents can afford N-substituted β-amino alcohols. While specific data for the 3-methyl-2-(4-nitrophenyl) derivative is limited, the principle is well-established for a wide range of analogous compounds.

Precursor TypeCleavage ConditionProductReference
N-Acyl-1,3-oxazolidineLiAlH4, NaBH4N-Alkyl-β-amino alcoholGeneral Knowledge
2-Aryl-1,3-oxazolidineCatalytic Hydrogenationβ-Amino alcoholGeneral Knowledge
N-Boc-1,3-oxazolidineAcidic Hydrolysisβ-Amino alcoholGeneral Knowledge

Construction of Complex Polycyclic and Spirocyclic Architectures

The rigid conformational nature of the oxazolidine ring can be exploited to direct the stereochemical course of intramolecular reactions, enabling the construction of complex polycyclic and spirocyclic frameworks. Although direct examples involving 3-methyl-2-(4-nitrophenyl)-1,3-oxazolidine are not prevalent in the literature, related strategies have been successfully employed. For instance, intramolecular cyclization reactions, such as Diels-Alder or radical cyclizations, where the oxazolidine is part of the tether connecting the reacting partners, can proceed with high diastereoselectivity due to the steric bias imposed by the heterocyclic ring. The synthesis of polycyclic imidazolidinones has been achieved through redox-annulations of cyclic amines with α-ketoamides, showcasing a strategy for building complex fused ring systems. nih.gov

Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of the oxazolidine ring has led to its use in the development of new synthetic methods, where it can act as a precursor to a variety of other heterocyclic systems or mediate specific bond-forming reactions.

Oxazolidines as Precursors for Diverse Heterocyclic Systems (e.g., imidazolidinones, thiazolidines, oxazoles, oxazolones)

The transformation of the 1,3-oxazolidine ring into other five-membered heterocycles is a powerful strategy for generating molecular diversity.

Imidazolidinones: The synthesis of imidazolidinones from oxazolidine precursors is not a commonly cited direct transformation. However, related syntheses of imidazolidinones are well-documented, often starting from diamines and carbonyl compounds. organic-chemistry.org

Thiazolidines: Thiazolidines can be synthesized from aziridines and thiocarbonyl compounds. A potential, though less direct, route from an oxazolidine would involve cleavage to the corresponding amino alcohol, conversion of the hydroxyl group to a leaving group, and subsequent reaction with a sulfur nucleophile followed by cyclization. More directly, the reaction of Schiff bases, which can be in equilibrium with oxazolidines, with thioglycolic acid is a common method for thiazolidinone synthesis. For example, 2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one (B11682745) has been synthesized from the corresponding Schiff base derived from 4-nitrobenzaldehyde (B150856).

Oxazoles and Oxazolones: The direct conversion of a saturated 1,3-oxazolidine to an aromatic oxazole (B20620) is an oxidative process. Dehydrogenation of the oxazolidine ring can lead to the corresponding oxazole. Oxazolones, which are keto-derivatives of oxazoles, are typically synthesized through methods like the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde. rfppl.co.inresearchgate.net

Starting Material ClassTarget HeterocycleGeneral Method
1,3-Oxazolidine (via Schiff Base)ThiazolidinoneReaction with thioglycolic acid
1,3-OxazolidineOxazoleOxidation/Dehydrogenation
N-Acylglycine + AldehydeOxazoloneErlenmeyer-Plöchl condensation

Exploration of New Bond-Forming Reactions Mediated by Oxazolidine Scaffolds

The oxazolidine scaffold can serve as a chiral auxiliary to control the stereochemistry of bond-forming reactions at substituents attached to the ring. The predictable facial selectivity imposed by the ring allows for diastereoselective alkylations, aldol (B89426) reactions, and Michael additions on substrates appended to the oxazolidine nitrogen. While Evans' oxazolidinones are more commonly employed for this purpose, the underlying principle of using a chiral heterocyclic template to direct bond formation is applicable to 1,3-oxazolidines as well.

Ligand Design in Asymmetric Catalysis

Chiral 1,3-oxazolidines are attractive scaffolds for the design of new ligands for asymmetric catalysis. rsc.org The rigid ring structure and the presence of multiple stereocenters allow for the creation of a well-defined chiral environment around a metal center. By introducing coordinating groups (e.g., phosphines, pyridines) at various positions on the oxazolidine ring, a diverse library of ligands can be synthesized.

These ligands can then be complexed with transition metals to generate catalysts for a wide range of enantioselective transformations, including hydrogenations, allylic alkylations, and cycloadditions. The modular nature of oxazolidine synthesis, starting from different amino alcohols and aldehydes, allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction. While specific ligands derived from this compound are not extensively reported, the general strategy of using chiral oxazolidine backbones is a significant area of research in asymmetric catalysis.

Design and Synthesis of Chiral Oxazolidine-Derived Ligands for Transition Metal Catalysis

The development of chiral ligands is a cornerstone of asymmetric transition metal catalysis. The 1,3-oxazolidine framework, readily synthesized from chiral 1,2-amino alcohols and aldehydes, serves as a versatile and tunable scaffold for creating effective ligands. wikipedia.orgresearchgate.net The synthesis often begins with enantiomerically pure amino acids, which are reduced to the corresponding amino alcohols, establishing the foundational stereochemistry of the subsequent oxazolidine ring. wikipedia.org

The design of these ligands focuses on strategically placing coordinating atoms (typically N, O, P, or S) and bulky substituents to create a well-defined chiral environment around the metal center. For ligands derived from a this compound template, the oxazolidine nitrogen and oxygen atoms can act as a bidentate chelating unit. The substituents at the C4 and C5 positions, originating from the parent amino alcohol, and the substituent at the C2 position, from the aldehyde (in this case, the 4-nitrophenyl group), dictate the steric hindrance and electronic properties of the catalytic pocket.

Research has demonstrated the efficacy of various oxazolidine-derived ligands in catalysis. For instance, (S)-diphenyl-(2,2-dimethyl-1,3-oxazolidin-4-yl)-methanol, synthesized from L-serine, has been employed as a highly efficient chiral catalyst for the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net This represents the pioneering use of oxazolidine methanols in asymmetric synthesis. researchgate.net More complex systems, such as novel N,N,O-tridentate phenanthroline ligands incorporating an axially chiral binaphthyl unit, have also been developed and successfully applied in the enantioselective addition of organozinc reagents to aldehydes, achieving high enantioselectivity (up to 95% ee). rsc.org Another class of related catalysts, chiral 1,3,2-oxazaborolidines, derived from amino alcohols, have proven to be multifaceted catalysts for various enantioselective photochemical reactions, including [2+2] photocycloadditions. nih.gov

Table 1: Examples of Chiral Oxazolidine-Derived Ligands and Their Catalytic Applications

Ligand/Catalyst TypePrecursorApplicationKey FindingReference
(S)-Diphenyl-(2,2-dimethyl-1,3-oxazolidin-4-yl)-methanolL-SerineEnantioselective addition of diethylzinc to aldehydesFirst example of oxazolidine methanols as efficient chiral catalysts in this reaction. researchgate.net
N,N,O-Tridentate Phenanthroline Ligand (BinThro)BINOLEnantioselective addition of diethylzinc to aromatic aldehydesAchieved high enantioselectivity (up to 95% ee) with an axially chiral backbone. rsc.org
Chiral 1,3,2-Oxazaborolidines (CBS Catalysts)(S)-ValinolEnantioselective reduction of prochiral ketones; photochemical reactionsVersatile catalysts that can induce chirality through various mechanisms, including direct excitation and triplet sensitization. nih.gov

Stereoselective Transformations (e.g., aziridination, cyclopropanation) with Oxazolidine-Based Catalysts

The chiral environment provided by oxazolidine-based catalysts has been harnessed to control the stereochemical outcome of key synthetic transformations, including the formation of three-membered rings like aziridines and cyclopropanes.

Aziridination: Stereocontrolled synthesis involving aziridines is crucial for accessing valuable chiral building blocks. While direct catalytic aziridination using simple oxazolidine ligands is less common, the oxazolidine framework plays a key role in related stereoselective syntheses. For example, a stereocontrolled method for synthesizing 2-amino ethers proceeds via the acid-catalyzed ring-opening of oxazolidinone-fused aziridines. nih.gov The diastereoselectivity of this transformation is high when using primary and secondary alcohols, demonstrating the influence of the fused heterocyclic system on the reaction's stereochemical pathway. nih.gov In a different approach, the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate (B1217627) with lithium hydroxide (B78521) leads to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, showcasing a transformation where the oxazolidine moiety directs the formation of a cis-disubstituted aziridine (B145994). researchgate.net

Cyclopropanation: Cyclopropanation reactions, particularly the Michael-initiated ring closure (MIRC), have been successfully performed using catalysts and substrates structurally related to this compound. Heavily substituted cyclopropane (B1198618) esters have been prepared in high yields and with complete diastereoselection by reacting 3-methyl-4-nitro-5-styrylisoxazoles with malonate esters under phase-transfer catalysis (PTC) conditions using Cinchona-derived catalysts. mdpi.comresearchgate.netsemanticscholar.org The electrophilic nature of the nitro-activated styryl system is key to the success of this MIRC reaction. semanticscholar.org This methodology provides a pathway to densely functionalized cyclopropanes, although the enantioselectivity can be modest (up to 58% ee). semanticscholar.org

More advanced biocatalytic approaches have also been developed. Engineered myoglobin-based catalysts have been shown to facilitate the cyclopropanation of various aryl-substituted olefins with exceptional diastereo- and enantioselectivity (98–99.9%) and high catalytic proficiency. rochester.edu These biocatalysts operate via a heme-bound carbene species and are particularly effective for aryl-substituted olefins, a class to which a derivative of this compound would belong. rochester.edu

Table 2: Stereoselective Cyclopropanation of Nitro-Substituted Aromatic Compounds

SubstrateReaction TypeCatalyst SystemYieldStereoselectivityReference
3-Methyl-4-nitro-5-styrylisoxazolesMIRC with Malonate EstersCinchona-derived phase-transfer catalystHighComplete diastereoselection, up to 58% ee semanticscholar.org
Aryl-substituted olefinsCarbene TransferEngineered Myoglobin (Mb(H64V,V68A))69-92%98-99.9% ds and ee rochester.edu

Functional Group Interconversions and Selective Transformations on the Nitrophenyl and Oxazolidine Moieties

The presence of two distinct functional domains—the nitrophenyl ring and the oxazolidine heterocycle—allows for a range of selective chemical modifications.

Transformations on the Nitrophenyl Moiety: The nitro group on the phenyl ring is a versatile functional handle, primarily serving as a precursor to the amino group. The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis. sci-hub.se This conversion is typically achieved with high efficiency via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation.

Once converted to an aniline (B41778) derivative, the amino group opens up a vast landscape of subsequent chemical reactions. It can be acylated to form amides, alkylated, or used in the synthesis of sulfonamides. Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate is highly valuable as it can be substituted by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl), enabling extensive functionalization of the aromatic ring.

Selective Transformations on the Oxazolidine Moiety: The oxazolidine ring itself can undergo selective transformations. One of the most common reactions is hydrolysis. Oxazolidines are susceptible to ring-opening under aqueous acidic conditions, which cleaves the heterocycle to regenerate the parent 1,2-amino alcohol and the aldehyde (4-nitrobenzaldehyde in this case). wikipedia.org This reaction is essentially the reverse of the condensation reaction used to form the oxazolidine and can be employed as a deprotection strategy to unmask the amino alcohol. wikipedia.org

More complex, selective ring transformations have also been documented for related structures. For instance, the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with lithium hydroxide results not only in the formation of an aziridine but also in the opening of the 2-oxazolidinone (B127357) ring. researchgate.net This demonstrates that under specific basic conditions, the heterocyclic ring can be selectively cleaved and rearranged to yield other valuable structural motifs. researchgate.net Phase transfer catalysis has also been used to facilitate the ring transformation of 6-methyl-3-phenacyl-1,3-oxazine-2,4(3H)-diones into 5-aryl-1,3-oxazol-2(3H)-ones, highlighting that such heterocyclic systems can be synthetically manipulated into different ring structures. researchgate.net

Q & A

Q. What are the common synthetic methodologies for preparing 3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine?

Methodological Answer: Two primary routes are documented:

  • Aziridine Ring Expansion : Unprotected aziridines undergo catalyst-free ring expansion with carbonyl compounds to form 1,3-oxazolidines. This method avoids transition-metal catalysts and emphasizes stereochemical control .
  • Multicomponent Coupling : SnCl₂-catalyzed reactions of aniline, epoxide, and paraformaldehyde yield 1,3-oxazolidine derivatives. This approach uses paraformaldehyde as a methylene source and operates under mild conditions (60–80°C) with good functional group tolerance .

Q. Key Considerations :

  • Optimize reaction time and temperature to minimize side products.
  • Use GC or HPLC to monitor reaction progress and diastereomer ratios .

Q. How is NMR spectroscopy applied to characterize this compound?

Methodological Answer:

  • 1H and 13C NMR : Assign peaks using chemical shift ranges:
    • Aromatic protons : δ 7.5–8.5 ppm (4-nitrophenyl group).
    • Oxazolidine ring protons : δ 3.5–5.0 ppm (split into multiplets due to coupling).
    • Methyl groups : δ 1.2–1.5 ppm (3-methyl substituent).
  • Diastereomer Differentiation : Use NOESY or COSY spectra to resolve stereoisomers. For example, diastereomers of similar oxazolidines show distinct splitting patterns in 1H NMR .

Q. Example Protocol :

  • Dissolve 10–20 mg in CDCl₃.
  • Collect spectra at 400 MHz (1H) and 100 MHz (13C).
  • Reference splitting patterns to published data for analogous compounds .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:

  • Catalyst Design : Use chiral catalysts or auxiliaries to induce enantioselectivity. For example, SnCl₂ in multicomponent reactions may influence stereochemistry via Lewis acid coordination .
  • Chromatographic Separation : Employ GC or HPLC with chiral columns. For instance, diastereomers of a related oxazolidine were resolved using a GC temperature gradient (80–260°C, 2°C/min ramp) .
  • Crystallographic Analysis : Refine crystal structures using SHELXL to confirm absolute configuration. SHELX programs are robust for small-molecule refinement, even with twinned data .

Q. What computational tools aid in predicting the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for ring-opening or functionalization reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility.
  • Crystallographic Software : Use ORTEP-III (with GUI) to visualize electron density maps and validate X-ray structures .

Q. Case Study :

  • A related oxazolidine’s NMR shifts were validated using DFT-calculated chemical shifts, resolving discrepancies between experimental and predicted data .

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

  • Data Cross-Validation : Compare NMR, IR, and mass spectrometry results. For example, FTIR peaks at 1692 cm⁻¹ (C=O) and 1347 cm⁻¹ (NO₂) confirm functional groups in a nitrophenyl-oxazolidine derivative .
  • Crystallographic Refinement : Use SHELXL to address twinning or disorder in crystal structures. SHELX’s robust algorithms handle high-resolution data effectively .
  • Control Experiments : Replicate synthetic conditions to verify reproducibility. For instance, microwave heating in PVE-amine reactions selectively yields oxazolidines or pyrroles, depending on conditions .

Q. What toxicity and regulatory considerations apply to this compound?

Methodological Answer:

  • Toxicity Profiling : While specific data on this compound are lacking, structurally similar oxazolidines show moderate acute toxicity (oral/dermal LD₅₀: 300–2000 mg/kg) and potential skin sensitization. Conduct in vitro mutagenicity assays (e.g., Ames test) to assess genotoxic risk .
  • Regulatory Compliance : Monitor REACH SVHC listings for analogous compounds (e.g., 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine is restricted under EU regulations) .

Q. What strategies optimize reaction yields in oxazolidine synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance SnCl₂ catalytic activity .
  • Additive Screening : Test bases (e.g., K₂CO₃) to neutralize acidic byproducts in ring-expansion reactions .
  • Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 24 hrs) for amine-PVE couplings, improving yield and selectivity .

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